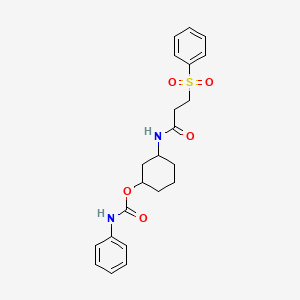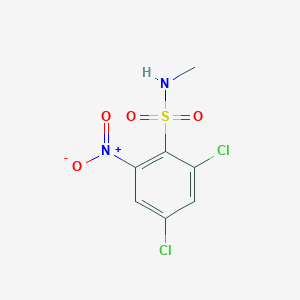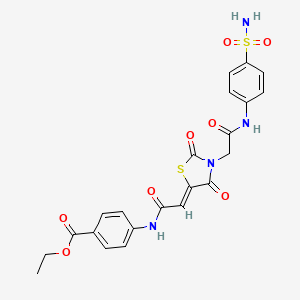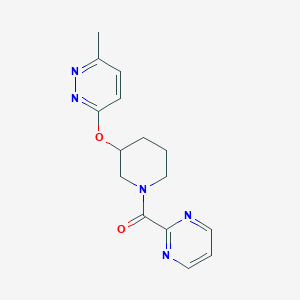
2-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)pyrazine” is a complex organic compound. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also has a trifluoromethyl group (-CF3), which is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom . The methoxy group (-OCH3) is an alkyl group derived from methane .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazine ring, trifluoromethyl group, and methoxy group would each contribute to the overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure. These properties can include things like melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Genotoxicity and Metabolic Activation Studies
One application involves the examination of genotoxicity potential and the role of metabolic activation in related compounds. For instance, the study on 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, a compound with structural similarities, highlights its potential in the treatment of obesity due to its dose-dependent inhibition of food intake and reduction in body weight in rats. However, its genotoxicity potential was investigated, revealing metabolism and dose-dependent increases of reverse mutations, suggesting bioactivation to a reactive intermediate that covalently bound DNA (Kalgutkar et al., 2007).
Chemical Synthesis and Derivative Formation
The chemical synthesis of new annulated pyrazolo-pyrido or pyrano pyrimidine, pyrazolopyridine, and pyranopyrazole derivatives showcases another application. These derivatives were prepared by reacting 2-(2,4-dinitrophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one with various reagents, leading to compounds with potential pharmacological applications (El-Assiery et al., 2004).
Analgesic and Anti-inflammatory Activities
The synthesis of new pyrazole derivatives from β-hydroxy enones and hydrazines, using piperidine, and their subsequent screening for analgesic and anti-inflammatory activities represent a significant application. These derivatives showed moderate to significant activities, indicating the potential for developing new therapeutic agents (Priyadarsini et al., 2020).
Antimicrobial Activity and Molecular Docking Studies
Another application is seen in the synthesis of compounds like 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile and their assessment for antibacterial and antifungal functionalities. Such studies not only demonstrate antimicrobial potentials but also involve molecular docking analyses to understand the interaction with biological targets (Okasha et al., 2022).
Molecular Structure Analysis of Highly Substituted Pyrazole Ligands
The synthesis, characterization, and analysis of the photophysical properties of pyrazine-based chromophores for potential use in fluorescence applications demonstrate the versatility of these compounds in material science. Such research highlights the importance of structural modifications to enhance specific properties like emission and intramolecular charge transfer (Hoffert et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O/c1-18-10(11(12,13)14)2-6-17(7-3-10)9-8-15-4-5-16-9/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPUNLWBEXTPCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1)C2=NC=CN=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2728471.png)




![2-Ethyl-5-((3-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2728479.png)

![5-Bromo-2-[(1S)-1-carboxyethoxy]benzoic acid](/img/structure/B2728482.png)
![N-(3,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2728485.png)
methanone](/img/structure/B2728488.png)
![N-(2,3-dimethylcyclohexyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B2728489.png)
![N-[3-[2-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2728491.png)
![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2728492.png)
